molecular formula C11H11NO B147954 5,7-Dimethylquinolin-6-ol CAS No. 126552-19-0

5,7-Dimethylquinolin-6-ol

Cat. No. B147954
M. Wt: 173.21 g/mol
InChI Key: XHRDWPWBNUKKAS-UHFFFAOYSA-N
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Description

Synthesis Analysis

Quinoline derivatives are synthesized using various methods, including Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . These methods have been modified with eco-friendly transition metal-mediated reactions, ultrasound irradiation reactions, and greener protocols .


Molecular Structure Analysis

The molecular formula of 5,7-Dimethylquinolin-6-ol is C11H11NO . It has a molecular mass of 173.211 g·mol−1 . The compound has a dipole moment of 1.84 ± 1.08 D .


Chemical Reactions Analysis

Quinolines, including 5,7-Dimethylquinolin-6-ol, are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .


Physical And Chemical Properties Analysis

5,7-Dimethylquinolin-6-ol has a molecular mass of 173.211 g·mol−1 . It has a heat of formation of -47.6 ± 16.7 kJ·mol−1 . The compound has a volume of 211.97 Å3 and a surface area of 203.46 Å2 . The HOMO energy is -8.74 ± 0.55 eV, and the LUMO energy is 2.29 ± eV .

Future Directions

Quinoline derivatives, including 5,7-Dimethylquinolin-6-ol, have versatile applications in medicinal, synthetic organic chemistry, and industrial chemistry . There is a need for more research to discover novel agents with better pharmacodynamic and pharmacokinetic properties but lesser or no side effects . Future directions include the development of new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .

properties

IUPAC Name

5,7-dimethylquinolin-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-7-6-10-9(4-3-5-12-10)8(2)11(7)13/h3-6,13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHRDWPWBNUKKAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CC=N2)C(=C1O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50155211
Record name Phlegmariuine N
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50155211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,7-Dimethylquinolin-6-ol

CAS RN

126552-19-0
Record name Phlegmariuine N
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126552190
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phlegmariuine N
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50155211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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